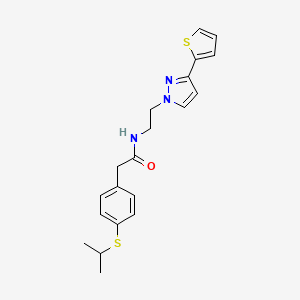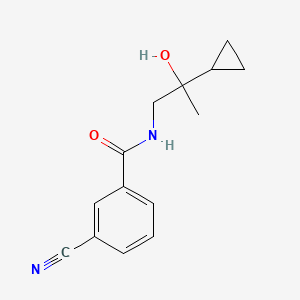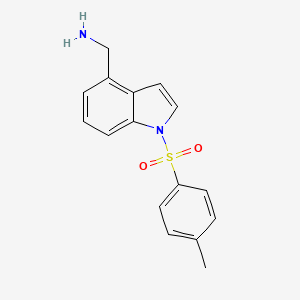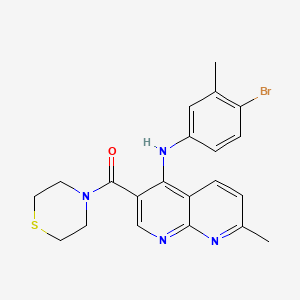![molecular formula C18H15N3O5S B2489938 Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate CAS No. 866157-05-3](/img/structure/B2489938.png)
Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate often involves multistep reactions with specific reagents. For example, the synthesis of related sulfonamide and pyran compounds has been achieved through the reaction of methyl N-(benzyloxycarbonyl)glycinate with t-butoxybis(dimethylamino)methane, highlighting the versatility of synthesis methods in generating complex molecules (Toplak et al., 1999).
Molecular Structure Analysis
Crystallographic studies provide insight into the molecular structure of related compounds. For instance, the crystal structure of sulfonamide derivatives reveals specific non-covalent interactions that stabilize the crystal structures, offering clues to the structural intricacies of similar compounds (Asegbeloyin et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving the insertion of sulfur dioxide starting from anilines and related processes have been explored, facilitating the synthesis of sulfonated oxindoles and other derivatives. These reactions underscore the reactivity and potential functionalization pathways of the core structure of this compound (Liu et al., 2017).
Physical Properties Analysis
The physical properties of compounds structurally related to this compound, such as solubility, melting points, and crystallinity, can be inferred from detailed characterization studies. For example, X-ray crystallography and spectroscopic methods have been used to analyze the physical characteristics of sulfonamide derivatives, providing valuable data on their stability and structure (Sarojini et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and potential for further chemical modifications, can be elucidated through experimental and theoretical studies. For instance, DFT studies on sulfonamide compounds have offered insights into their electronic structure, reactivity, and interactions with other molecules (Govindasamy & Gunasekaran, 2015).
Applications De Recherche Scientifique
Molecular Conformation and Crystal Structure :
- The molecular structure and crystallography of related sulfonyl compounds exhibit unique conformations and interactions. For instance, some compounds display distinct torsion angles and dihedral angles between various molecular planes, indicating intricate molecular geometries and potential reactivity characteristics (Chaithanya et al., 2012) (Rodrigues et al., 2011a) (Rodrigues et al., 2011b).
Chemical Synthesis and Reactions :
- Various sulfonyl compounds, including those structurally related to Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate, have been synthesized and studied, revealing potential in the development of new chemical entities and understanding the reaction mechanisms involved. The reactions involve intricate steps, including cycloaddition, sulfonation, and intramolecular transfers, showcasing the complexity and versatility of these compounds in chemical synthesis (Ukrainets et al., 2014) (Shikanai et al., 2009) (El‐Emary et al., 2002).
Non-Covalent Interaction and Molecular Docking Studies :
- Non-covalent interactions (NCIs) in related compounds stabilize the crystal structures, and molecular docking studies demonstrate the potential interactions with biological targets, providing insights into the possible biological activities and applications of these compounds in various scientific fields (Asegbeloyin et al., 2019).
Catalytic and Synthetic Applications :
- Certain sulfonyl compounds have been utilized in catalytic processes, such as the oxidation of cyclohexane, indicating their potential use in industrial applications and organic synthesis. The structural characteristics of these compounds contribute to their catalytic efficiency and selectivity, offering valuable insights for future research and development (Hazra et al., 2016).
Crystal Structures and Intramolecular Hydrogen Bonding :
- The crystal structures of certain sulfonyl compounds reveal intricate arrangements and intramolecular hydrogen bonding, which can influence the chemical properties and reactivity of these molecules. Understanding these structural aspects is crucial for the rational design and development of new compounds with specific chemical and biological properties (Swamy et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[(3-pyrazin-2-yloxyphenyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-25-18(22)15-7-2-3-8-16(15)27(23,24)21-13-5-4-6-14(11-13)26-17-12-19-9-10-20-17/h2-12,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLYOXKPCXRWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489859.png)
![5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2489861.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489869.png)


![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489873.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2489877.png)
